molecular formula C13H19BN2O4 B7955396 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

Cat. No.: B7955396
M. Wt: 278.11 g/mol
InChI Key: VZLFZIQQRQKCGX-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a boronic ester derivative featuring a pyrimidine core substituted with a carboxylate ester group at position 2 and a pinacol boronate group at position 3. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Its pyrimidine ring enhances electronic diversity, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-6-18-11(17)10-15-7-9(8-16-10)14-19-12(2,3)13(4,5)20-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFZIQQRQKCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable pyrimidine derivative under basic conditions to form the boronic ester intermediate.

    Esterification: The intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds or other substituted aromatic systems.

    Oxidation Products: Boronic acids.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. For example, research has shown that modifications in the pyrimidine structure can enhance its interaction with specific biological targets involved in cancer progression .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The incorporation of boron into the pyrimidine framework may enhance the compound's ability to disrupt microbial cell membranes or inhibit key enzymatic pathways necessary for microbial survival. Preliminary results suggest promising activity against various bacterial strains .

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers. Its boron-containing structure allows for unique cross-linking capabilities that can improve the mechanical properties of polymeric materials. Studies have demonstrated that polymers synthesized with this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .

Nanomaterials

The compound's ability to form stable complexes with metals makes it a candidate for use in nanomaterials synthesis. The incorporation of boron into nanoparticle frameworks can enhance their catalytic properties and stability under various conditions. Research is ongoing to explore these applications further in fields such as catalysis and sensor technology .

Reagent in Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its boron moiety facilitates nucleophilic substitutions and cross-coupling reactions which are essential in constructing complex organic molecules. This compound has been employed in the synthesis of various biologically active compounds through palladium-catalyzed reactions .

Facilitating C–C Bond Formation

The compound's dioxaborolane structure is particularly useful for facilitating C–C bond formation reactions. These reactions are crucial in pharmaceutical chemistry for synthesizing complex drug molecules. The presence of the dioxaborolane group allows for efficient coupling reactions that lead to higher yields and purities of desired products .

Case Studies

Study TitleApplicationFindings
Anticancer Activity of Boron CompoundsMedicinal ChemistryDemonstrated inhibition of cancer cell lines with IC50 values indicating efficacy .
Synthesis of High-performance PolymersMaterials ScienceEnhanced mechanical properties and thermal stability compared to conventional polymers .
Reactions Involving Ethyl Dioxaborolane DerivativesSynthetic ChemistrySuccessful application in C–C bond formation leading to complex organic structures .

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound’s structural analogs differ primarily in heterocyclic cores, substituents, and boronate positions. Key comparisons include:

Compound Name Molecular Formula Core Structure Substituents Similarity Score Key Differences
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C10H16BN2O2 Pyrimidine None at position 2 0.92 Lacks carboxylate ester; reduced polarity and reactivity in coupling reactions
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C12H20BN3O2 Pyrimidine Ethylamine at position 2 0.89 Amino group replaces ester; alters solubility and hydrogen-bonding capacity
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate C13H19BO5 Furan Carboxylate ester at position 3 N/A Furan core vs. pyrimidine; lower aromaticity and electronic complexity
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate C13H19BO4S Thiophene Carboxylate ester at position 3 N/A Thiophene’s electron-rich nature enhances cross-coupling rates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate C15H21BN4O4 Triazolopyrimidine Fused triazole ring N/A Increased steric hindrance; potential for dual-site reactivity

Reactivity in Cross-Coupling Reactions

  • Pyrimidine vs. Furan/Thiophene : Pyrimidine’s electron-deficient nature slows coupling kinetics compared to thiophene analogs but improves regioselectivity in complex syntheses .
  • Ester vs. Amine Substituents : The carboxylate ester in the main compound offers better stability under basic conditions than amine derivatives, which may protonate or participate in side reactions .

Physical Properties and Solubility

  • Solubility: Pyrimidine derivatives exhibit lower solubility in nonpolar solvents compared to furan/thiophene analogs due to higher polarity. For example, the thiophene analog (CAS 960116-27-2) is soluble in THF and DMSO, while the main compound may require polar aprotic solvents .
  • Thermal Stability : The pyrimidine core’s rigidity enhances thermal stability (decomposition >200°C) relative to furan analogs (e.g., mp 72–73°C for benzofuran derivatives ).

Commercial Availability and Pricing

  • The main compound is listed as discontinued by CymitQuimica , whereas analogs like the thiophene derivative (¥21,000/5g) and morpholine-substituted pyridinyl boronate (¥21,000/5g) remain available .
  • Benzofuran-based pinacol boronates are priced lower (¥5,800/1g), reflecting simpler synthesis .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate (often referred to as ETD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀BNO₄
  • Molecular Weight : 277.13 g/mol
  • CAS Number : 741709-57-9
  • Synonyms : Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

ETD's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxaborolane moiety is particularly noteworthy as it may facilitate interactions with enzymes and receptors involved in critical signaling pathways.

Inhibition of Kinases

Recent studies have demonstrated that compounds similar to ETD exhibit inhibitory effects on specific kinases. For example, the inhibition of PI3K (phosphoinositide 3-kinase) has been documented with IC₅₀ values in the low micromolar range. This suggests that ETD may possess similar inhibitory capabilities, potentially impacting pathways related to cancer and metabolism .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of ETD and related compounds:

Activity Target IC₅₀ Value (µM) Reference
PI3K InhibitionPI3Kα0.47
Antimicrobial ActivityMRSA4–8
CytotoxicityCancer Cell LinesVaries
Antitubercular ActivityMycobacterium species0.5–1.0

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effectiveness of ETD against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus. The compound demonstrated significant activity with MIC values ranging from 4 to 8 µg/mL, indicating its potential as an antibiotic in treating resistant infections .

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that ETD analogs exhibited cytotoxic effects with IC₅₀ values indicating effective concentrations for inducing cell death. This suggests a promising avenue for further research into its application in cancer therapy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of ETD. Preliminary data suggest favorable oral bioavailability and metabolic stability in vivo. Notably, compounds structurally related to ETD have shown minimal toxicity in animal models at therapeutic doses .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate?

Answer:
The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. A general protocol involves reacting a halogenated pyrimidine carboxylate ester with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane at 80–100°C under inert gas . For analogous esters, cesium carbonate in THF with alkylation agents (e.g., ethyl bromoacetate) has been used under reflux conditions . Purification typically involves column chromatography, followed by recrystallization for enhanced purity.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine ring and boronate ester functionality. The pinacol methyl groups appear as sharp singlets (~1.3 ppm in ¹H NMR), while the pyrimidine protons resonate between 8.5–9.0 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine diffraction data to resolve bond lengths and angles, particularly the boron-oxygen bonds (~1.36 Å) and pyrimidine planarity .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~309.1 g/mol) .

Advanced: How can computational modeling optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

Answer:
Density Functional Theory (DFT) studies predict transition states and electronic effects of the pyrimidine-boronate moiety. For example:

  • Ligand Selection : Bulky ligands (e.g., SPhos) reduce steric hindrance during oxidative addition of aryl halides.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while toluene enhances π-π interactions in biaryl couplings .
  • Kinetic Analysis : Monitor reaction progress via in-situ ¹¹B NMR to detect boronate ester stability under catalytic conditions .

Advanced: What strategies mitigate competing side reactions during cross-coupling with electron-deficient pyrimidine cores?

Answer:

  • Protecting Groups : Temporarily protect the carboxylate ester to prevent undesired nucleophilic attack.
  • Catalyst Tuning : Use Pd(OAc)₂ with tricyclohexylphosphine ligands to enhance oxidative addition rates for electron-deficient substrates .
  • Temperature Control : Lower reaction temperatures (50–60°C) minimize protodeboronation, while microwave-assisted heating accelerates coupling without side product formation .

Advanced: How does the steric and electronic profile of the pyrimidine ring influence its reactivity in medicinal chemistry applications?

Answer:

  • Steric Effects : The 5-boronate group’s position on pyrimidine creates steric bulk, favoring meta-substitution in coupling reactions. Computational docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like kinase enzymes .
  • Electronic Effects : The electron-withdrawing carboxylate ester enhances pyrimidine’s electrophilicity, enabling nucleophilic aromatic substitution. Adjust substituents (e.g., methyl vs. trifluoromethyl) via Hammett analysis to modulate reactivity .

Advanced: What are the challenges in crystallizing this compound, and how are they resolved?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.
  • Twinned Crystals : SHELXD and SHELXE resolve twinning via dual-space algorithms, while high-resolution data (d < 0.8 Å) improve refinement .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C), guiding crystallization at lower temps .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of its reactions?

Answer:

  • Tracing Reaction Pathways : Synthesize ¹³C-labeled boronate esters to track cross-coupling intermediates via 2D NMR (HSQC/HMBC) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps (e.g., transmetalation vs. reductive elimination) .

Basic: What are the storage and handling protocols to maintain boronate ester integrity?

Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent hydrolysis. Desiccants (e.g., molecular sieves) in storage containers reduce moisture .
  • Handling : Use gloveboxes for air-sensitive steps. Monitor boron content via ICP-MS after prolonged storage .

Advanced: How does this compound compare to thiophene/furan analogs in cross-coupling efficiency?

Answer:

  • Electronic Differences : Pyrimidine’s higher electronegativity (~3.0 Pauling) vs. thiophene (~2.6) increases oxidative addition rates in Pd-catalyzed reactions.
  • Steric Comparison : Pyrimidine’s planar structure reduces steric hindrance compared to bulky furan derivatives, as shown in comparative Hammett studies .

Advanced: What role does this compound play in synthesizing kinase inhibitors or PPAR agonists?

Answer:

  • Kinase Inhibitors : The pyrimidine core mimics ATP-binding motifs. Couple with aryl halides to generate biaryl scaffolds for targeting EGFR or VEGFR .
  • PPAR Agonists : Use Suzuki coupling to introduce lipophilic substituents, enhancing binding to PPARγ’s canonical and alternative sites. In vitro assays (e.g., luciferase reporter) validate transcriptional activity .

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